molecular formula C20H13NS B14749919 13H-dibenzo[b,i]phenothiazine CAS No. 258-78-6

13H-dibenzo[b,i]phenothiazine

Cat. No.: B14749919
CAS No.: 258-78-6
M. Wt: 299.4 g/mol
InChI Key: YWQCUOPMWQPZTR-UHFFFAOYSA-N
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Description

13H-dibenzo[b,i]phenothiazine is a heterocyclic compound that belongs to the phenothiazine family. This compound is characterized by its unique structure, which includes two benzene rings fused to a thiazine ring. Phenothiazines are known for their diverse applications in various fields, including chemistry, biology, and medicine, due to their intriguing chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13H-dibenzo[b,i]phenothiazine typically involves the fusion of benzene rings with a thiazine ring. One common method is the ring-fusion approach, which extends the conjugation length of phenothiazines. This method involves the oxidative coupling of amines under visible-light irradiation, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of efficient photocatalytic systems to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 13H-dibenzo[b,i]phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the electron-rich nature of the sulphur and nitrogen heteroatoms in the compound .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenothiazines, which can have different functional groups attached to the core structure .

Mechanism of Action

The mechanism of action of 13H-dibenzo[b,i]phenothiazine involves its interaction with molecular targets through its electron-rich sulphur and nitrogen atoms. These interactions can lead to various effects, such as the generation of reactive oxygen species in photoredox reactions or the stabilization of charge carriers in optoelectronic applications .

Comparison with Similar Compounds

Uniqueness: 13H-dibenzo[b,i]phenothiazine stands out due to its extended conjugation length, which enhances its photophysical and redox properties. This makes it particularly effective in applications requiring strong excited-state reduction potential and efficient photocatalytic performance .

Properties

CAS No.

258-78-6

Molecular Formula

C20H13NS

Molecular Weight

299.4 g/mol

IUPAC Name

2-thia-13-azapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3,5,7,9,11,14,16,18,20-decaene

InChI

InChI=1S/C20H13NS/c1-3-7-15-11-19-17(9-13(15)5-1)21-18-10-14-6-2-4-8-16(14)12-20(18)22-19/h1-12,21H

InChI Key

YWQCUOPMWQPZTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC4=CC5=CC=CC=C5C=C4S3

Origin of Product

United States

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